1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol
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Overview
Description
Five-membered heteroaromatic compounds are a class of organic compounds that contain a five-membered ring with at least one heteroatom (such as nitrogen, oxygen, or sulfur) incorporated into the ring structure. These compounds are known for their aromaticity, which provides significant stabilization due to a cyclic conjugated system of alternating single and double bonds. Examples include pyrrole, furan, and thiophene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of five-membered heteroaromatic compounds can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, pyrrole can be synthesized by the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine . Furan can be prepared by the decarboxylation of furfural in the presence of a silver oxide catalyst .
Industrial Production Methods
Industrial production of these compounds often involves catalytic processes. For example, the synthesis of five-membered nitrogen-containing heterocycles using copper catalysts has been extensively studied. These methods offer advantages such as mild reaction conditions and high functional group compatibility .
Chemical Reactions Analysis
Types of Reactions
Five-membered heteroaromatic compounds undergo various types of chemical reactions, including:
Oxidation: For example, furan can be oxidized to maleic anhydride.
Reduction: Pyrrole can be reduced to pyrrolidine.
Substitution: Electrophilic substitution reactions are common, such as the nitration of pyrrole.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate for oxidation.
Reducing agents: Lithium aluminum hydride for reduction.
Electrophiles: Nitric acid for nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the nitration of pyrrole typically yields nitropyrrole .
Scientific Research Applications
Five-membered heteroaromatic compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: They are components of important biological molecules, such as the bases of DNA and RNA.
Industry: These compounds are used in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of five-membered heteroaromatic compounds varies depending on their specific structure and application. For example, in medicinal chemistry, these compounds can act as inhibitors of enzymes such as histone deacetylases. The heteroatoms in the ring can form hydrogen bonds and interact with metal ions, contributing to binding activity and selective recognition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrole: A five-membered ring with one nitrogen atom.
Furan: A five-membered ring with one oxygen atom.
Uniqueness
The uniqueness of each five-membered heteroaromatic compound lies in the nature of the heteroatom and its electronic effects. For instance, pyrrole is more nucleophilic than furan and thiophene due to the lone pair of electrons on the nitrogen atom .
Properties
Molecular Formula |
C16H20N2OS |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol |
InChI |
InChI=1S/C16H20N2OS/c19-15(11-4-2-1-3-5-11)8-13-16-12(6-7-20-16)14-9-17-10-18(13)14/h6-7,9-11,13,15,19H,1-5,8H2 |
InChI Key |
ZPMZNNITKQQNAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC2C3=C(C=CS3)C4=CN=CN24)O |
Origin of Product |
United States |
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